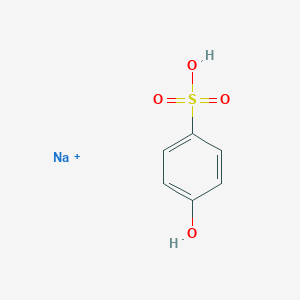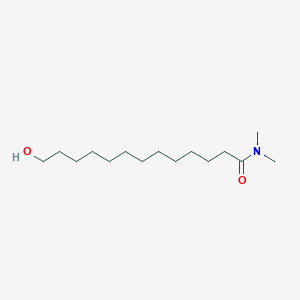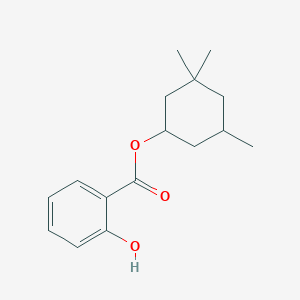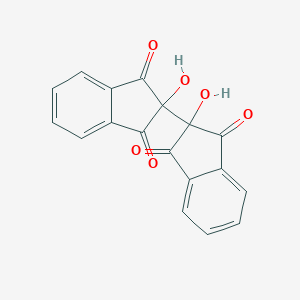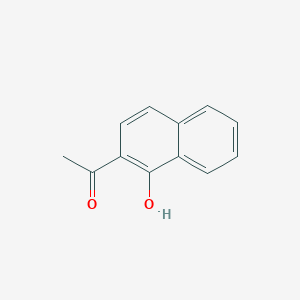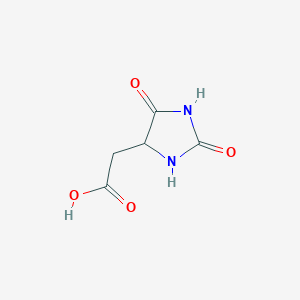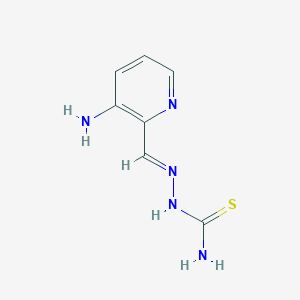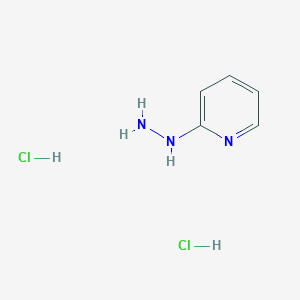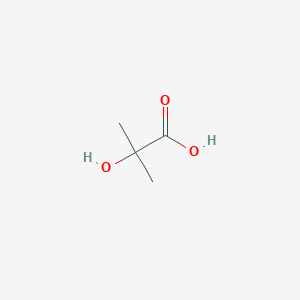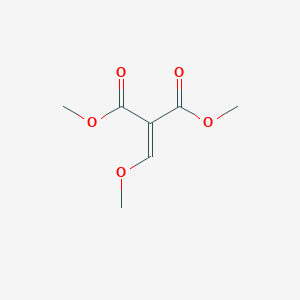
Dimethyl methoxymethylenemalonate
Overview
Description
Dimethyl methoxymethylenemalonate is an organic compound with the molecular formula C7H10O5. It is a white crystalline solid with a melting point of 40-44°C and a boiling point of 98°C at 0.5 mmHg . This compound is known for its use as a synthetic intermediate in various chemical reactions and is valued for its versatility in organic synthesis .
Preparation Methods
Dimethyl methoxymethylenemalonate can be synthesized through the reaction of epoxy acetone with methanol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product. Industrial production methods often involve similar reaction conditions but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
Dimethyl methoxymethylenemalonate undergoes various types of chemical reactions, including:
Addition-Elimination Reactions: It reacts with benzyl ketone derivatives to form 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones through an acid-catalyzed condensation reaction.
Substitution Reactions: The methoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include acids for catalysis and nucleophiles for substitution reactions. The major products formed from these reactions are often valuable intermediates for further chemical synthesis .
Scientific Research Applications
Dimethyl methoxymethylenemalonate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which dimethyl methoxymethylenemalonate exerts its effects is primarily through its reactive methoxy group. This group can undergo nucleophilic attack, leading to the formation of various intermediates that participate in further chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Dimethyl methoxymethylenemalonate is unique due to its methoxy group, which provides distinct reactivity compared to other malonate derivatives. Similar compounds include:
Diethyl ethoxymethylenemalonate: Similar in structure but with ethoxy groups instead of methoxy.
Dimethyl methylmalonate: Lacks the methoxy group, leading to different reactivity and applications.
These compounds share some similarities in their use as synthetic intermediates but differ in their specific reactivity and the types of products they form.
Properties
IUPAC Name |
dimethyl 2-(methoxymethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFZTBSULNJWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176925 | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22398-14-7 | |
| Record name | 1,3-Dimethyl 2-(methoxymethylene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22398-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22398-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions can Dimethyl methoxymethylenemalonate undergo?
A1: this compound is a highly reactive molecule capable of participating in various reactions, including:
- Inverse-Electron-Demand Diels–Alder reactions: This compound acts as an electron-deficient diene in these reactions. For example, it reacts with 1,1-Dimethoxyethylene to yield 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene. []
- Cycloaddition Reactions: this compound readily undergoes cycloadditions with cyclic imidates like 2-benzyl-5,6-dihydro-4H-1,3-oxazines. This reaction proceeds through an enamine-mediated pathway and leads to the formation of fused heterocycles like methyl (6-oxo-3,4-dihydro-2H-pyrrolo[2,1-b]-1,3-oxazin-7-ylidene)acetates. []
Q2: Can you provide an example of how this compound is used in the synthesis of heterocyclic compounds?
A2: A study showcased the synthesis of pyrido[2,1-b]-1,3-oxazine derivatives. [] this compound reacted with various 2-benzyl-5,6-dihydro-4H-1,3-oxazines (cyclic imidates). This reaction, proceeding through an N,C-tautomerization of the imidate, yielded methyl 6-oxo-3,4-dihydro-2H,6H-pyrido[2,1-b]-1,3-oxazine-7-carboxylates. This highlights the utility of this compound in constructing complex heterocyclic scaffolds.
Q3: What is the role of this compound in the synthesis of α-pyrones?
A3: this compound plays a crucial role in synthesizing 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones. [] It reacts with benzyl ketone derivatives through an addition-elimination sequence. Subsequent acid-catalyzed condensation of the resulting intermediate leads to the formation of the desired α-pyrones. This method is particularly valuable for preparing diverse α-pyrones with various substituents, demonstrating the versatility of this compound in synthetic applications.
Q4: Are there any safety concerns associated with using this compound?
A4: While the provided articles do not delve deep into specific safety data for this compound, one article mentions "pressure reactions, explosive" and the use of "resealable glass tube for pressure reactions" within its keywords. [] This suggests potential hazards associated with the compound, particularly when used in reactions involving pressure. Therefore, it is crucial to consult the Safety Data Sheet (SDS) for this compound and handle it with appropriate safety precautions in a well-ventilated laboratory setting.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
